![molecular formula C21H23NO B257229 9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257229.png)

9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol, also known as DEAB, is a chemical compound that has been widely used in scientific research. It is a fluorescent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in various physiological and pathological processes.

Mechanism of Action

9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol acts as a competitive inhibitor of ALDH, binding to the active site of the enzyme and preventing the conversion of aldehydes to their corresponding carboxylic acids. This leads to the accumulation of toxic aldehydes, which can affect various cellular processes. The mechanism of action of 9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol has been studied using various techniques, such as X-ray crystallography and molecular docking.

Biochemical and Physiological Effects:

9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol has been shown to affect various biochemical and physiological processes, depending on the cell type and experimental conditions. Inhibition of ALDH by 9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol can lead to the accumulation of toxic aldehydes, which can affect DNA damage, oxidative stress, and cell death. 9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol has also been shown to affect stem cell differentiation, cancer cell proliferation, and drug resistance. In addition, 9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol has been used to study the role of ALDH in alcohol metabolism and oxidative stress.

Advantages and Limitations for Lab Experiments

9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol has several advantages as a research tool, including its high specificity for ALDH inhibition, its fluorescent properties, and its ability to affect various cellular processes. However, there are also some limitations to its use, such as its potential toxicity, its limited solubility in aqueous solutions, and its potential interactions with other cellular components.

Future Directions

9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol has many potential future directions for research. Some possible areas of investigation include the development of new ALDH inhibitors with improved specificity and efficacy, the use of 9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol in combination with other drugs for cancer therapy, and the study of ALDH in various physiological and pathological processes. Additionally, further studies are needed to understand the mechanisms of action of 9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol and its potential side effects in vivo.

Synthesis Methods

9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol can be synthesized through a multistep process, starting from 9-fluorenone. The first step involves the conversion of 9-fluorenone to 9-fluorenol, which is then reacted with diethylamine and acetylene to yield 9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol. The purity of 9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol can be improved through further purification steps, such as recrystallization and column chromatography.

Scientific Research Applications

9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol has been widely used as a research tool to study the role of ALDH in various biological processes. ALDH is involved in the metabolism of endogenous and exogenous aldehydes, which are toxic and mutagenic compounds. Inhibition of ALDH by 9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol has been shown to affect stem cell differentiation, cancer cell proliferation, and drug resistance. 9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol has also been used to study the role of ALDH in alcohol metabolism and oxidative stress.

properties

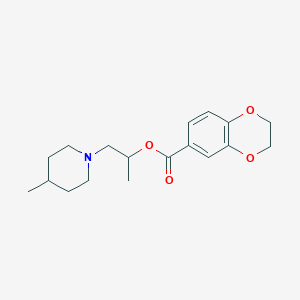

Product Name |

9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol |

|---|---|

Molecular Formula |

C21H23NO |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

9-[4-(diethylamino)but-2-ynyl]fluoren-9-ol |

InChI |

InChI=1S/C21H23NO/c1-3-22(4-2)16-10-9-15-21(23)19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,23H,3-4,15-16H2,1-2H3 |

InChI Key |

KHWCGQJRSHSJLZ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O |

Canonical SMILES |

CCN(CC)CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257193.png)

![6-Benzyl-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257196.png)

![[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-isopropyl-5-methylphenyl ether](/img/structure/B257197.png)

![6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257198.png)

![Ethyl 2-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B257199.png)

![2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B257203.png)

![6-[(3-Methylphenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257209.png)

![6-(1,3-Benzodioxol-5-yl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257212.png)

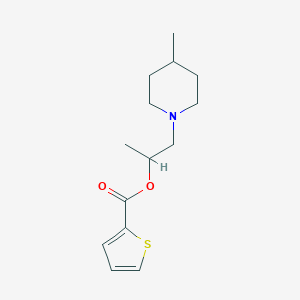

![1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate](/img/structure/B257222.png)

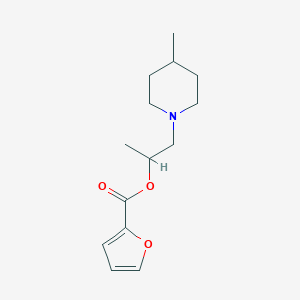

![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)

![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)